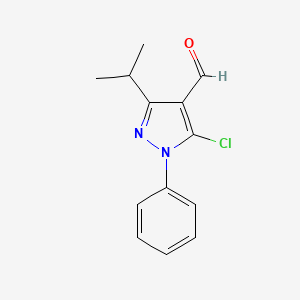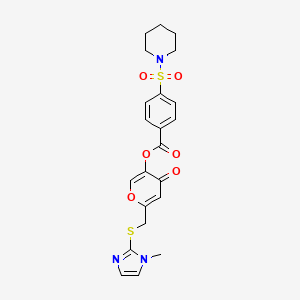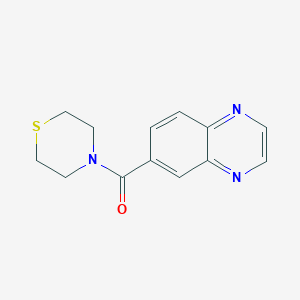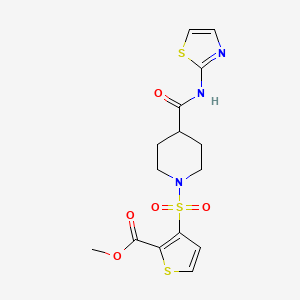![molecular formula C20H22N4O3S B2786077 N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide CAS No. 256458-63-6](/img/structure/B2786077.png)
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide, also known as GW-501516, is a synthetic drug that belongs to a class of compounds called selective androgen receptor modulators (SARMs). It was originally developed as a potential treatment for metabolic and cardiovascular diseases, but its ability to enhance endurance and stamina has led to its use as a performance-enhancing drug by athletes and bodybuilders. In
Mechanism of Action
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide works by activating the peroxisome proliferator-activated receptor delta (PPAR-delta) in the body. PPAR-delta is a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPAR-delta leads to increased fatty acid oxidation, increased glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and stamina, improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been shown to increase muscle fiber size and improve muscle strength.
Advantages and Limitations for Lab Experiments
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also has a long half-life and can be administered orally. However, there are also some limitations to its use in lab experiments. It has a narrow therapeutic window and can cause toxicity at high doses. It also has the potential to interact with other drugs and supplements.
Future Directions
There are several future directions for the study of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide. One area of research is the development of more potent and selective PPAR-delta agonists. Another area of research is the study of the long-term effects of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide on cardiovascular and metabolic health. Additionally, more research is needed to understand the potential risks and benefits of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide for athletic performance enhancement.
Synthesis Methods
The synthesis of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide involves several steps. The first step is the synthesis of 4-bromo-1-butene from 1-butanol using hydrogen bromide as a catalyst. The second step is the synthesis of 4-(4-aminophenyl)sulfonylphenylboronic acid from 4-bromo-1-butene using Suzuki coupling reaction. The third step is the synthesis of N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide from 4-(4-aminophenyl)sulfonylphenylboronic acid and 1-(4-chlorobenzyl)-4-methylpiperazine using Buchwald-Hartwig coupling reaction.
Scientific Research Applications
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and protect against oxidative stress. It has also been studied for its potential to treat cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, it has been studied for its potential to treat metabolic disorders, such as obesity and type 2 diabetes.
properties
IUPAC Name |
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15(25)22-16-5-7-17(8-6-16)28(26,27)24-13-11-23(12-14-24)20-4-2-3-19-18(20)9-10-21-19/h2-10,21H,11-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDNYYLQXNSAEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC4=C3C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![6-{[4-(pyridin-4-yl)piperazin-1-yl]methyl}-2H-1,3-benzodioxol-5-ol](/img/structure/B2785999.png)
![3-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-5-fluoropyridine;hydrochloride](/img/structure/B2786001.png)
![(2S)-2-(2-Bicyclo[3.1.0]hexanyl)propan-1-ol](/img/structure/B2786002.png)
![1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2786003.png)
![N-(4-{[(butylamino)carbonylamino]sulfonyl}phenyl)-2-chloroacetamide](/img/structure/B2786004.png)

![Methyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2786010.png)


![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone](/img/structure/B2786013.png)
![4-bromo-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2786014.png)

![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2786017.png)